molecular formula C13H8O5 B13807862 7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 7-oxo-, methyl ester CAS No. 70527-59-2

7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 7-oxo-, methyl ester

Katalognummer: B13807862
CAS-Nummer: 70527-59-2
Molekulargewicht: 244.20 g/mol
InChI-Schlüssel: BDODTGBOXYQHLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate is a complex organic compound with a unique structure that includes a furobenzopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the furobenzopyran ring system. Specific reagents and catalysts are used to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7H-Furo(3,2-g)(1)benzopyran-7-one: A related compound with similar structural features.

    4-Methoxy-7H-furo(3,2-g)(1)benzopyran-7-one: Another derivative with a methoxy group.

    Isopimpinellin: A compound with a similar furobenzopyran ring system.

Uniqueness

Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate is unique due to its specific functional groups and the potential for diverse chemical reactivity. Its distinct structure allows for various modifications, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

70527-59-2

Molekularformel

C13H8O5

Molekulargewicht

244.20 g/mol

IUPAC-Name

methyl 7-oxofuro[3,2-g]chromene-6-carboxylate

InChI

InChI=1S/C13H8O5/c1-16-12(14)9-5-8-4-7-2-3-17-10(7)6-11(8)18-13(9)15/h2-6H,1H3

InChI-Schlüssel

BDODTGBOXYQHLF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.